molecular formula C18H21O2P B14469110 4-(Diphenylphosphoryl)-3-methylpentan-2-one CAS No. 69930-77-4

4-(Diphenylphosphoryl)-3-methylpentan-2-one

Cat. No.: B14469110
CAS No.: 69930-77-4
M. Wt: 300.3 g/mol
InChI Key: GDLUJAPGRPBZJT-UHFFFAOYSA-N
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Description

4-(Diphenylphosphoryl)-3-methylpentan-2-one is an organic compound that features a phosphoryl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylphosphoryl)-3-methylpentan-2-one typically involves the reaction of diphenylphosphine oxide with appropriate alkylating agents under controlled conditions. One common method includes the use of Grignard reagents, where the interaction of organomagnesium compounds with chlorophosphines results in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation under reduced pressure are often employed to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylphosphoryl)-3-methylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .

Mechanism of Action

The mechanism of action of 4-(Diphenylphosphoryl)-3-methylpentan-2-one involves its ability to participate in various chemical reactions due to the presence of the phosphoryl group. This group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(Diphenylphosphoryl)-3-methylpentan-2-one include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it valuable in both research and industrial applications .

Properties

CAS No.

69930-77-4

Molecular Formula

C18H21O2P

Molecular Weight

300.3 g/mol

IUPAC Name

4-diphenylphosphoryl-3-methylpentan-2-one

InChI

InChI=1S/C18H21O2P/c1-14(15(2)19)16(3)21(20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,16H,1-3H3

InChI Key

GDLUJAPGRPBZJT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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